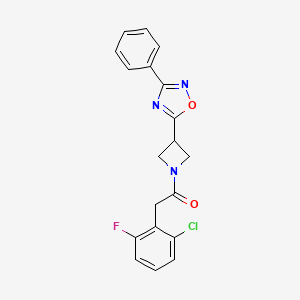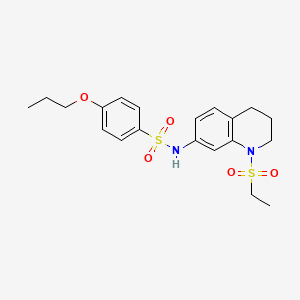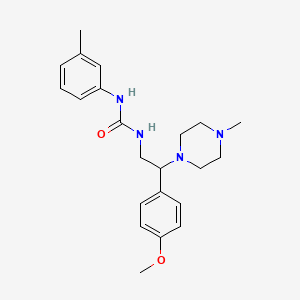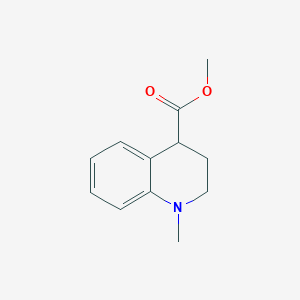![molecular formula C24H27N5O2S B2644055 5-((4-Benzylpiperazin-1-yl)(4-methoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 851810-31-6](/img/structure/B2644055.png)
5-((4-Benzylpiperazin-1-yl)(4-methoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-((4-Benzylpiperazin-1-yl)(4-methoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol is a useful research compound. Its molecular formula is C24H27N5O2S and its molecular weight is 449.57. The purity is usually 95%.
BenchChem offers high-quality 5-((4-Benzylpiperazin-1-yl)(4-methoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-((4-Benzylpiperazin-1-yl)(4-methoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Activities
Research involving triazole derivatives, similar in structure to the specified compound, has shown significant interest in synthesizing novel compounds with potent antimicrobial activities. For instance, Bektaş et al. (2007) synthesized a range of 1,2,4-triazole derivatives and evaluated them for their antimicrobial activities, finding some derivatives to possess good or moderate activities against various microorganisms (H. Bektaş et al., 2007). This suggests that derivatives of the compound may hold promise for antimicrobial drug development.
Pharmacophore-based Design and Biological Evaluation
In pharmacophore-based drug design, compounds with structural features similar to the specified compound are synthesized and biologically evaluated for their therapeutic potential. Betti et al. (2002) described the design, synthesis, and evaluation of imidazo-, benzimidazo-, and indoloarylpiperazine derivatives as alpha(1)-adrenoceptor antagonists, showcasing the application of structural analogs in discovering compounds with specific receptor affinities (L. Betti et al., 2002).
Computer-aided Drug Design
The compound's structure also lends itself to computer-aided drug design (CADD) techniques for identifying and optimizing drug candidates. Łażewska et al. (2019) utilized docking studies to support the structure-activity relationship analysis of substituted 1,3,5-triazinylpiperazines for serotonin receptor affinity, illustrating how computational methods are essential in modern drug discovery processes for compounds like the one specified (D. Łażewska et al., 2019).
Structure-Activity Relationship Studies
Exploring the structure-activity relationship (SAR) of chemical compounds offers insights into how structural modifications can influence biological activity. Studies such as those by Wu et al. (2013), who synthesized and evaluated triazole derivatives as positive inotropic agents, demonstrate the scientific research applications of understanding the relationship between chemical structure and pharmacological effect (Yan Wu et al., 2013).
Molecular Docking and Binding Mechanism Studies
Investigations into the binding mechanisms of compounds to specific receptors are crucial for drug design. Xu et al. (2016) performed molecular docking to understand the binding mode of an arylpiperazine derivative to the α1A-adrenoceptor, highlighting how detailed molecular interaction studies contribute to the development of highly selective antagonists (W. Xu et al., 2016).
Propiedades
IUPAC Name |
5-[(4-benzylpiperazin-1-yl)-(4-methoxyphenyl)methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N5O2S/c1-17-25-24-29(26-17)23(30)22(32-24)21(19-8-10-20(31-2)11-9-19)28-14-12-27(13-15-28)16-18-6-4-3-5-7-18/h3-11,21,30H,12-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSCZZVYCTJGVJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C(SC2=N1)C(C3=CC=C(C=C3)OC)N4CCN(CC4)CC5=CC=CC=C5)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-[(1-{4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2643976.png)


![5-bromo-2-chloro-N-(2-(4-methoxyphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2643980.png)

![N'-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzohydrazide](/img/structure/B2643986.png)
![2-methyl-2-[(4-methylphenyl)sulfanyl]propanal O-methyloxime](/img/structure/B2643987.png)



![Tert-butyl N-[1-(aminomethyl)-3-methoxy-3-(trifluoromethyl)cyclobutyl]carbamate](/img/structure/B2643993.png)
![9-(3-methoxypropyl)-3-phenyl-2-(trifluoromethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2643994.png)